Technical Deep Dive: Onitisin (Phenolic Pterosin)
Technical Deep Dive: Onitisin (Phenolic Pterosin)
Content Type: Technical Whitepaper Subject: Chemical Structure, Molecular Weight, and Isolation of Onitisin Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Researchers
Executive Summary: The Illudalane Scaffold
Onitisin is a rare, naturally occurring sesquiterpenoid belonging to the illudalane class, specifically categorized as a phenolic pterosin . First isolated from the fern Onychium auratum in 1974, it represents a significant structural variant within the pterosin family due to its specific hydroxylation pattern on the indan-1-one core.
Unlike the more common isoflavones (e.g., Ononin) or simple indanones, Onitisin (C₁₅H₂₀O₄) is characterized by a unique hydroxymethyl substitution at the C-2 position of the indanone ring, distinguishing it from its close analog, Onitin. Its primary research interest lies in its chemotaxonomic significance in Pteridophytes (ferns) and its pharmacological potential as a smooth muscle relaxant.
Critical Disambiguation:
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Onitisin: The subject of this guide. A sesquiterpene (C₁₅H₂₀O₄) from ferns.
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Onitin: A related sesquiterpene (C₁₅H₂₀O₃) lacking the C-2 hydroxymethyl group.
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Nitisinone: A synthetic drug for tyrosinemia (completely unrelated).
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Ononin: An isoflavone glycoside (unrelated).
Chemical Profile & Molecular Metrics
The following data aggregates physicochemical properties derived from spectroscopic analysis and crystallographic studies.
| Property | Specification |
| IUPAC Name | (2R)-2-(hydroxymethyl)-6-(2-hydroxyethyl)-4-hydroxy-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one |
| Common Name | Onitisin |
| Chemical Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Exact Mass | 264.1362 Da |
| Structural Class | Sesquiterpenoid (Illudalane type); Pterosin |
| Core Skeleton | Indan-1-one |
| Physical State | Crystalline Solid (Needles from Methanol) |
| Melting Point | 184–186 °C |
| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water |
| Key Functional Groups | Ketone (C=O), Phenolic -OH, Primary Alcohol (-CH₂OH) |
| CAS Registry | 53823-03-3 |
Structural Elucidation & Biosynthetic Logic
3.1 The Pterosin Core
Onitisin is built upon a 2,3-dihydro-1H-inden-1-one (indanone) scaffold. The "pterosin" classification refers to sesquiterpenes formed via the cyclization of farnesyl pyrophosphate (FPP) into the protoilludane and subsequently the illudalane skeleton.
The structural uniqueness of Onitisin compared to other pterosins (like Pterosin B or Onitin) lies in the oxidation state of the gem-dimethyl group at the C-2 position.
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Onitin (C₁₅H₂₀O₃): Possesses a gem-dimethyl group at C-2.
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Onitisin (C₁₅H₂₀O₄): One methyl group at C-2 is oxidized to a hydroxymethyl group (-CH₂OH).
3.2 Spectroscopic Signatures
Researchers identifying Onitisin should look for these diagnostic signals:
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IR Spectrum: Strong absorption at ~3350 cm⁻¹ (Hydroxyls) and ~1680 cm⁻¹ (Indanone carbonyl).
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¹H-NMR:
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Aromatic methyls: Two singlets (C-5 and C-7 positions).
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C-2 Methyl: A sharp singlet (approx. δ 1.2–1.3 ppm).
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Hydroxymethyl protons: An AB system or singlet (depending on solvent) at C-2.
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Side chain: Triplet signals corresponding to the -CH₂CH₂OH group at C-6.
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3.3 Biosynthetic Pathway Visualization
The following diagram illustrates the logical flow from the terpene precursor to Onitisin, highlighting the critical hydroxylation step.
Figure 1: Proposed biosynthetic relationship placing Onitisin as a downstream oxidation product of the Onitin/Pterosin scaffold.
Experimental Protocol: Isolation & Purification
Context: The following protocol is synthesized from the foundational methodologies of Banerji et al. (1974) and subsequent phytochemical studies on Onychium species. It uses a self-validating polarity gradient to separate the less polar Onitin from the more polar Onitisin.
4.1 Materials Required
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Biomass: Air-dried fronds of Onychium siliculosum or Onychium auratum.
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Solvents: Ethanol (95%), Benzene (or Toluene as a safer alternative), Ethyl Acetate, Methanol.
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Stationary Phase: Silica Gel (60–120 mesh for column chromatography).
4.2 Step-by-Step Workflow
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Initial Extraction:
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Macerate 1 kg of dried fern fronds in Ethanol (3L) for 48 hours at room temperature.
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Filter and concentrate the extract under reduced pressure (Rotavap) to obtain a dark viscous residue.
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Checkpoint: The residue will contain chlorophyll, lipids, and pterosins.
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Solvent Partitioning (The Clean-up):
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Resuspend the residue in Water (500 mL).
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Perform liquid-liquid extraction with Benzene (or Toluene) x 3.
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Logic: Pterosins are moderately polar but soluble in benzene; highly polar glycosides remain in the water, while very non-polar lipids are removed in subsequent steps.
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Column Chromatography (The Separation):
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Pack a glass column with Silica Gel using Benzene as the slurry solvent.
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Load the benzene fraction onto the column.
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Elution Gradient:
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Fraction A (100% Benzene): Elutes lipids and non-polar impurities.
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Fraction B (Benzene:Ethyl Acetate 95:5): Elutes Onitin (less polar).
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Fraction C (Benzene:Ethyl Acetate 80:20): Elutes Onitisin .
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Validation: Monitor fractions via TLC using Benzene:EtOAc (1:1). Onitisin will appear as a spot with lower Rf than Onitin due to the extra hydroxyl group.
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Crystallization:
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Pool fractions containing Onitisin.
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Recrystallize from Methanol to yield colorless needles.
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Yield Check: Expected melting point 184–186 °C.
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4.3 Isolation Workflow Diagram
Figure 2: Fractionation logic for separating Onitin and Onitisin based on polarity differences.
Pharmacological Applications
While primarily a chemotaxonomic marker, Onitisin exhibits specific biological activities relevant to drug development.
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Smooth Muscle Relaxation:
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Studies (e.g., Wu et al.) have demonstrated that pterosins, including Onitin and Onitisin, exhibit relaxant activity on ileal smooth muscle.[1]
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Mechanism: Likely involves non-specific antispasmodic action, potentially via calcium channel modulation, though the precise receptor target remains under-characterized compared to major pharmaceutical antispasmodics.
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Antimicrobial Potential:
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Phenolic pterosins possess moderate antimicrobial properties against Gram-positive bacteria, attributed to the phenolic hydroxyl group which can disrupt bacterial cell membranes.
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Cytotoxicity:
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Related illudalane sesquiterpenes are often investigated for cytotoxicity against cancer cell lines. Onitisin acts as a scaffold for synthesizing more potent derivatives (e.g., glycosides) to improve solubility and bioavailability.
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References
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Banerji, A., Ramakrishnan, G., & Chadha, M. S. (1974). Onitin and onitisin, new phenolic pterosins from the fern Onychium auratum.[2][3][4] Tetrahedron Letters, 15(15), 1369-1370.[2][4]
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[2]
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Wu, T. S., Kuoh, C. S., Ho, S. T., Yang, M. S., & Lee, K. K. (1981). Flavanone and other constituents from Onychium siliculosum.[2] Phytochemistry, 20(3), 527-529.[2]
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MedChemExpress.
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PubChem. Onitin (Related Compound Structure & Data). National Library of Medicine.
